Methyl 2-acetamido-5-iodobenzoate
Description
Methyl 2-acetamido-5-iodobenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with an acetamido group at the 2-position and an iodine atom at the 5-position. The iodine substituent enhances its utility in radiolabeling or as a heavy atom for crystallographic studies.
Properties
CAS No. |
208659-18-1 |
|---|---|
Molecular Formula |
C10H10INO3 |
Molecular Weight |
319.1 g/mol |
IUPAC Name |
methyl 2-acetamido-5-iodobenzoate |
InChI |
InChI=1S/C10H10INO3/c1-6(13)12-9-4-3-7(11)5-8(9)10(14)15-2/h3-5H,1-2H3,(H,12,13) |
InChI Key |
WLIZSZRKESGYRJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)I)C(=O)OC |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)I)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate
- Structural Differences :
- Substitutions: Acetamido at 4-position (vs. 2-position), chlorine at 5-position (vs. iodine), and methoxy at 2-position (vs. acetamido).
- Impact on Reactivity :
- The methoxy group reduces electrophilicity compared to the acetamido group, altering reactivity in nucleophilic substitution or coupling reactions.
Chlorine’s lower atomic radius and electronegativity compared to iodine result in weaker C–X bond strength, influencing stability and cross-coupling efficiency .
Synthetic Applications :
Methyl 2-amino-5-iodobenzoate
- Structural Differences: Amino group at 2-position (vs. acetamido) and iodine at 5-position. Impact on Properties:
- The free amino group increases nucleophilicity but reduces stability under acidic or oxidative conditions.
Acetamido substitution in the target compound enhances stability and directs regioselectivity in further functionalization .
Applications :
Methyl 4-acetamido-5-bromo-2-methoxybenzoate
- Structural Differences :
- Bromine at 5-position (vs. iodine), acetamido at 4-position, and methoxy at 2-position.
- Impact on Physicochemical Properties :
- Bromine’s intermediate atomic size and polarizability result in distinct spectral signatures (e.g., NMR chemical shifts) compared to iodine.
- The methoxy group enhances solubility in polar solvents relative to acetamido .
Comparative Data Table
Analytical Characterization Insights
Spectroscopy :
Chromatography :
- Gas chromatography (GC) data for methyl esters of resin acids (e.g., sandaracopimaric acid methyl ester) highlights the role of substituents in elution profiles, a principle applicable to halogenated benzoates .
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